molecular formula C17H16N2O5 B493589 Ethyl ({2-nitrobenzoyl}anilino)acetate

Ethyl ({2-nitrobenzoyl}anilino)acetate

Cat. No.: B493589
M. Wt: 328.32g/mol
InChI Key: SNONAYCDZYLASS-UHFFFAOYSA-N
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Description

Ethyl ({2-nitrobenzoyl}anilino)acetate is an ester derivative featuring a nitro-substituted benzoyl group attached to an anilinoacetate backbone. Its molecular structure comprises an ethyl ester group, a central acetamide linkage, and a 2-nitrobenzoyl substituent on the aniline ring. The ortho-nitro group introduces strong electron-withdrawing effects, influencing both electronic and steric properties.

Properties

Molecular Formula

C17H16N2O5

Molecular Weight

328.32g/mol

IUPAC Name

ethyl 2-(N-(2-nitrobenzoyl)anilino)acetate

InChI

InChI=1S/C17H16N2O5/c1-2-24-16(20)12-18(13-8-4-3-5-9-13)17(21)14-10-6-7-11-15(14)19(22)23/h3-11H,2,12H2,1H3

InChI Key

SNONAYCDZYLASS-UHFFFAOYSA-N

SMILES

CCOC(=O)CN(C1=CC=CC=C1)C(=O)C2=CC=CC=C2[N+](=O)[O-]

Canonical SMILES

CCOC(=O)CN(C1=CC=CC=C1)C(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Comparisons

Ethyl 2-[4-(1,3-benzothiazol-2-yl)anilino]acetate
  • Structure : Replaces the nitrobenzoyl group with a benzothiazole ring fused to the aniline moiety.
  • Crystallography : Exhibits near-planarity between the benzothiazole and benzene rings (dihedral angle = 1.20°), promoting π-π stacking and enhanced crystallinity .
  • Reactivity : The benzothiazole group may participate in hydrogen bonding (N–H⋯O) and weak C–H⋯O interactions, stabilizing dimeric crystal structures .
Ethyl 2-[(2-nitrophenyl)amino]acetate (CID 21555)
  • Structure : Lacks the benzoyl group, featuring a simpler 2-nitroaniline-acetate structure (C10H12N2O4) .
Ethyl 2-nitrobenzoylacetate
  • Structure: Contains a 2-nitrobenzoyl group directly attached to an acetylated ester (C11H11NO5) .
  • Key Differences: The absence of the anilino linkage alters reactivity; this compound may undergo nucleophilic acyl substitution more readily due to the acetyl ester’s electrophilicity.
Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate
  • Structure : Substitutes the nitro group with a trifluoromethyl (CF3) group at the meta position .
  • Electronic Effects: CF3 exerts inductive electron withdrawal, differing from the resonance-driven effects of NO2. This may reduce intramolecular hydrogen bonding compared to nitro-substituted analogs.

Physicochemical Properties

Compound Molecular Formula Key Substituent Melting Point (°C) Notable Interactions
Ethyl ({2-nitrobenzoyl}anilino)acetate Not explicitly reported 2-nitrobenzoyl N/A Likely N–H⋯O hydrogen bonding
Ethyl 2-[4-(benzothiazol-2-yl)anilino]acetate C17H16N2O2S Benzothiazole N/A N–H⋯O and C–H⋯O dimers
Ethyl 2-nitrobenzoylacetate C11H11NO5 2-nitrobenzoyl N/A Electrophilic carbonyl group
Ethyl 2-oxo-2-[3-CF3-anilino]acetate C11H10F3NO3 3-CF3 N/A Inductive electron withdrawal

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl ({2-nitrobenzoyl}anilino)acetate, and how are intermediates purified?

  • Methodological Answer : Synthesis typically involves a two-step process:

Condensation : Reacting 2-nitrobenzoyl chloride with ethyl 2-anilinoacetate under basic conditions (e.g., pyridine or triethylamine) to form the amide bond.

Purification : Crude products are purified via silica gel column chromatography using gradients of ethyl acetate and methanol (e.g., 9:1 v/v) .

  • Key Considerations : Anhydrous solvents and inert atmospheres (nitrogen) prevent hydrolysis of sensitive intermediates. Yield optimization may require adjusting stoichiometry and reaction time .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H and 13C NMR confirm the presence of the nitrobenzoyl moiety (aromatic protons at δ 7.5–8.5 ppm) and ester group (quartet for CH2CH3 at δ 4.1–4.3 ppm) .
  • LCMS : Validates molecular weight (e.g., m/z 342 [M+H]+) and purity .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., monoclinic P21/n space group) .

Q. What are the primary applications of this compound in biochemical research?

  • Methodological Answer :

  • Enzyme Inhibition : Acts as a competitive inhibitor for serine hydrolases due to its electrophilic carbonyl group. Assays involve monitoring substrate turnover via UV-Vis spectroscopy .
  • Protein-Ligand Studies : Used in fluorescence polarization assays to quantify binding affinity with targets like amyloid fibrils .

Advanced Research Questions

Q. How does the 2-nitrobenzoyl group influence electronic properties and reactivity in cross-coupling reactions?

  • Methodological Answer :

  • The nitro group’s electron-withdrawing nature increases the electrophilicity of the adjacent carbonyl, facilitating nucleophilic acyl substitution. Reactivity can be quantified via Hammett substituent constants (σ ≈ 1.25 for nitro) .
  • Computational Studies : DFT calculations (e.g., Gaussian 16) predict charge distribution and transition states for Suzuki-Miyaura couplings .

Q. What strategies mitigate side reactions during multi-step synthesis (e.g., ester hydrolysis or nitro reduction)?

  • Methodological Answer :

  • Protecting Groups : Temporarily shield reactive sites (e.g., silyl ethers for hydroxyl groups) during nitrobenzoyl coupling .
  • Low-Temperature Reactions : Conduct sensitive steps (e.g., azo couplings) at –10°C to suppress nitro group reduction .
  • Catalytic Control : Use palladium catalysts with selective poisoning agents (e.g., triphenylphosphine) to avoid over-reduction .

Q. How can molecular docking predict interactions between this compound and neurodegenerative disease targets?

  • Methodological Answer :

  • Docking Workflow :

Prepare the ligand (AMBER force field) and receptor (e.g., mutant SOD1 for ALS).

Simulate binding poses using AutoDock Vina, focusing on hydrogen bonds with His43 and π-π stacking with Phe20 .

  • Validation : Compare docking scores (ΔG) with experimental IC50 values from surface plasmon resonance (SPR) assays .

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